molecular formula C25H36N2O2S B10832586 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide

3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide

Cat. No.: B10832586
M. Wt: 428.6 g/mol
InChI Key: YPPRSIHNTQEZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-200390 is a chemical compound that has garnered interest in various scientific fields due to its potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of insomnia. PD-200390 is a small molecule that acts as a voltage-dependent calcium channel blocker, which makes it a candidate for therapeutic use in sleep disorders .

Preparation Methods

Chemical Reactions Analysis

PD-200390 undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, PD-200390 can be converted to its oxidized form using reagents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert PD-200390 to its reduced form. Substitution reactions often involve the replacement of functional groups on the PD-200390 molecule with other groups, using reagents like halogens or alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

PD-200390 can be compared with other calcium channel blockers, such as nimodipine and verapamil. While all these compounds share the ability to block calcium channels, PD-200390 is unique in its specific application for sleep disorders. Nimodipine and verapamil are primarily used for cardiovascular conditions, such as hypertension and angina . Another similar compound is atagabalin, which also targets voltage-dependent calcium channels but has a different chemical structure and is used for different therapeutic purposes . The uniqueness of PD-200390 lies in its specific targeting of sleep-related pathways and its potential use as a treatment for insomnia.

Properties

Molecular Formula

C25H36N2O2S

Molecular Weight

428.6 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C25H36N2O2S/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3

InChI Key

YPPRSIHNTQEZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.